molecular formula C15H17NO3S B4520751 N-[2-(3-methylphenoxy)ethyl]benzenesulfonamide

N-[2-(3-methylphenoxy)ethyl]benzenesulfonamide

Cat. No.: B4520751
M. Wt: 291.4 g/mol
InChI Key: ITVBEGROPNAVDA-UHFFFAOYSA-N
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Description

N-[2-(3-methylphenoxy)ethyl]benzenesulfonamide is a useful research compound. Its molecular formula is C15H17NO3S and its molecular weight is 291.4 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 291.09291458 g/mol and the complexity rating of the compound is 371. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Prevention of Cerebral Vasospasm

Sulfonamide derivatives, such as endothelin receptor antagonists, have been studied for their potential to prevent subarachnoid hemorrhage-induced delayed cerebral vasospasm, a significant cause of morbidity and mortality following subarachnoid hemorrhage. Oral administration of these antagonists showed promising results in decreasing the magnitude of arterial constriction in animal models, suggesting their potential therapeutic application in human vasospasm resulting from subarachnoid hemorrhage (Zuccarello et al., 1996).

Development of Antagonists for Pharmacological Use

Biphenylsulfonamides have been identified as a novel series of endothelin-A (ETA) selective antagonists, with certain modifications improving binding and functional activity. These compounds, such as BMS-187308, showed oral activity in inhibiting pressor effects caused by endothelin-1, highlighting their potential for treating conditions associated with endothelin, like hypertension and vascular diseases (Murugesan et al., 1998).

Anti-Inflammatory and Analgesic Applications

Novel benzenesulfonamide derivatives synthesized from celecoxib have been evaluated for their anti-inflammatory, analgesic, antioxidant, anticancer, and anti-HCV activities. These compounds showed promising results without causing significant tissue damage in liver, kidney, colon, and brain, suggesting their potential as therapeutic agents for various conditions (Küçükgüzel et al., 2013).

Photodynamic Therapy for Cancer Treatment

The development of zinc phthalocyanine derivatives substituted with benzenesulfonamide groups for photodynamic therapy (PDT) has been explored. These compounds exhibit high singlet oxygen quantum yield, making them potential candidates for Type II photosensitizers in cancer treatment (Pişkin et al., 2020).

Progesterone Receptor Antagonists

N-(4-Phenoxyphenyl)benzenesulfonamide derivatives have been developed as novel nonsteroidal progesterone receptor (PR) antagonists, showing potent PR-antagonistic activity. These compounds are structurally distinct from other nonsteroidal PR antagonists and may offer new therapeutic options for diseases influenced by progesterone signaling, such as uterine leiomyoma and breast cancer (Yamada et al., 2016).

Properties

IUPAC Name

N-[2-(3-methylphenoxy)ethyl]benzenesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H17NO3S/c1-13-6-5-7-14(12-13)19-11-10-16-20(17,18)15-8-3-2-4-9-15/h2-9,12,16H,10-11H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ITVBEGROPNAVDA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC=C1)OCCNS(=O)(=O)C2=CC=CC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H17NO3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

291.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.